molecular formula C13H8Cl2O3 B6407319 4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261911-02-7

4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6407319
CAS RN: 1261911-02-7
M. Wt: 283.10 g/mol
InChI Key: AHLFHEYHLNDDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid (2,4-DCPBA) is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. 2,4-DCPBA is a valuable compound for scientists due to its unique properties and potential for use in a variety of research applications.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a ligand in coordination chemistry, and a catalyst in organic reactions. It has also been used as a probe for studying the structure and dynamics of proteins and other biological macromolecules. In addition, 4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% has been used as an inhibitor of enzymes and as a model compound for studying enzyme kinetics.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% is not fully understood. It is believed to interact with proteins and other biological macromolecules through hydrogen bonding, hydrophobic interactions, and cation-π interactions. In addition, it has been proposed that 4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% may act as a transition state analog, which would explain its inhibitory effects on enzymes.
Biochemical and Physiological Effects
4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids. In addition, it has been shown to have an inhibitory effect on the growth of certain cancer cells. Furthermore, 4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The use of 4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easily obtained. In addition, it is soluble in a variety of solvents and has a relatively low toxicity. The main limitation of 4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95%. These include further investigation into its mechanism of action, its effects on other enzymes and biological processes, and its potential therapeutic applications. In addition, research could be conducted to investigate the potential for using 4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% as a drug delivery vehicle or for other drug development applications. Finally, research could be conducted to explore the potential for using 4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% as a tool for studying the structure and dynamics of proteins and other biological macromolecules.

Synthesis Methods

4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid, 95% is synthesized by the reaction of 2,4-dichlorophenol with hydroxybenzoic acid in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 80-90°C and a pH of 1-2. The reaction is complete after 2-3 hours, and the product is isolated by filtration and purified by recrystallization.

properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-8-2-4-9(11(15)6-8)7-1-3-10(13(17)18)12(16)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLFHEYHLNDDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691208
Record name 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-02-7
Record name 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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